An In-depth Technical Guide to the Structure Elucidation of Methyl 4-amino-3-hydroxybutanoate hydrochloride
An In-depth Technical Guide to the Structure Elucidation of Methyl 4-amino-3-hydroxybutanoate hydrochloride
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The precise structural characterization of small molecules is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation of Methyl 4-amino-3-hydroxybutanoate hydrochloride, a compound of interest in various biochemical pathways. This document eschews a rigid template, instead opting for a narrative that mirrors the logical flow of scientific inquiry. By integrating foundational principles with advanced analytical techniques, this guide serves as a practical resource for researchers navigating the complexities of molecular structure determination. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, underscoring the causality behind each experimental choice and analytical step.
Introduction: The Imperative of Unambiguous Structure Determination
Methyl 4-amino-3-hydroxybutanoate hydrochloride is a derivative of γ-amino-β-hydroxybutyric acid (GABOB), a naturally occurring gamma-amino acid that has been reported in humans.[1] The introduction of a methyl ester and its formulation as a hydrochloride salt can significantly alter its chemical and pharmacological properties. Therefore, unambiguous confirmation of its molecular structure is paramount for any research or development activities. This guide will systematically deconstruct the molecule's architecture through a multi-pronged analytical approach, providing not just a solution, but a replicable and self-validating methodology.
The Analytical Workflow: A Symphony of Spectroscopic Techniques
The elucidation of an unknown molecular structure is akin to solving a complex puzzle. Each analytical technique provides a unique set of clues, and it is the convergence of this data that leads to a definitive answer. Our workflow is designed to be systematic, with each step building upon the last to construct a complete and validated structural picture.
Caption: A logical workflow for the structure elucidation of a small molecule.
Foundational Analysis: Elemental and Infrared Spectroscopy
Elemental Analysis: The Building Blocks
Before delving into complex spectroscopic methods, elemental analysis provides the empirical formula, which is the simplest whole-number ratio of atoms in the compound. For Methyl 4-amino-3-hydroxybutanoate hydrochloride (C₅H₁₂ClNO₃), this would confirm the presence and relative abundance of carbon, hydrogen, chlorine, nitrogen, and oxygen.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The spectrum of an amine salt will exhibit characteristic absorption bands.[2]
Expected FTIR Absorption Bands for Methyl 4-amino-3-hydroxybutanoate hydrochloride:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |
| 3400-3200 | O-H (Alcohol) | Stretching | Broad |
| 3200-2800 | N-H (Ammonium salt) | Stretching | Broad, strong |
| 2950-2850 | C-H (Alkyl) | Stretching | Medium to strong |
| 1750-1735 | C=O (Ester) | Stretching | Strong, sharp |
| 1620-1560 | N-H (Ammonium salt) | Bending | Medium |
| 1250-1000 | C-O (Ester and Alcohol) | Stretching | Strong |
The presence of a broad absorption in the 3400-3200 cm⁻¹ range would suggest the hydroxyl group. A very broad and strong band from 3200-2800 cm⁻¹ is characteristic of the N-H stretching in an ammonium salt.[2] The sharp, intense peak around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group. The C-O stretches from both the ester and alcohol functionalities would appear in the fingerprint region between 1250-1000 cm⁻¹.
Unveiling the Molecular Framework: Mass Spectrometry and 1D NMR
Mass Spectrometry (MS): Weighing the Molecule
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. For Methyl 4-amino-3-hydroxybutanoate hydrochloride, electrospray ionization (ESI) in positive ion mode would be the method of choice. We would expect to see the molecular ion peak corresponding to the free amine, [M+H]⁺.
Predicted Mass Spectrometry Data:
| Ion | m/z (calculated) | Interpretation |
| [M+H]⁺ | 148.0917 | Protonated molecule (loss of HCl) |
| [M+H - H₂O]⁺ | 130.0811 | Loss of water from the hydroxyl group |
| [M+H - CH₃OH]⁺ | 116.0756 | Loss of methanol from the ester group |
| [M+H - H₂O - CO]⁺ | 102.0655 | Subsequent loss of carbon monoxide |
The fragmentation pattern can provide initial clues about the connectivity. For instance, the loss of water is indicative of a hydroxyl group, and the loss of methanol points to a methyl ester.
1D NMR Spectroscopy: A Window into the Proton and Carbon Environments
1D NMR spectroscopy is arguably the most powerful tool for structure elucidation. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their neighboring protons. ¹³C NMR reveals the number of different carbon environments.
Predicted ¹H NMR Chemical Shifts (in D₂O):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-4, H-4' | ~3.2-3.4 | dd | 2H | Methylene protons adjacent to the protonated amino group, deshielded. Diastereotopic due to the adjacent chiral center. |
| H-3 | ~4.1-4.3 | m | 1H | Methine proton attached to the hydroxyl-bearing carbon, deshielded by the electronegative oxygen. |
| H-2, H-2' | ~2.6-2.8 | dd | 2H | Methylene protons alpha to the ester carbonyl group, deshielded. |
| -OCH₃ | ~3.7 | s | 3H | Methyl protons of the ester group. |
Note: The chemical shifts are predictions and can be influenced by the solvent and pH. The presence of the hydrochloride salt will cause the amine to be protonated, leading to a downfield shift of the adjacent protons (H-4).[3]
Predicted ¹³C NMR Chemical Shifts (in D₂O):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (C=O) | ~175-178 | Carbonyl carbon of the ester.[4] |
| C-3 | ~68-72 | Carbon bearing the hydroxyl group, deshielded by oxygen. |
| C-4 | ~45-50 | Carbon adjacent to the protonated amino group. |
| C-2 | ~38-42 | Methylene carbon alpha to the carbonyl group. |
| -OCH₃ | ~52-55 | Methyl carbon of the ester group. |
Assembling the Pieces: 2D NMR Spectroscopy
While 1D NMR provides a wealth of information, 2D NMR techniques are essential for unambiguously connecting the different parts of the molecule.
COSY (Correlation Spectroscopy): Proton-Proton Connectivity
A COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.
Expected COSY Correlations:
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A cross-peak between the protons at ~3.2-3.4 ppm (H-4) and the proton at ~4.1-4.3 ppm (H-3).
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A cross-peak between the proton at ~4.1-4.3 ppm (H-3) and the protons at ~2.6-2.8 ppm (H-2).
This would establish the H-4 -> H-3 -> H-2 connectivity, forming the backbone of the butanoate chain.
HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Correlation
An HSQC spectrum shows which protons are directly attached to which carbons.
Expected HSQC Correlations:
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Correlation between the protons at ~3.2-3.4 ppm and the carbon at ~45-50 ppm (C-4).
-
Correlation between the proton at ~4.1-4.3 ppm and the carbon at ~68-72 ppm (C-3).
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Correlation between the protons at ~2.6-2.8 ppm and the carbon at ~38-42 ppm (C-2).
-
Correlation between the protons at ~3.7 ppm and the carbon at ~52-55 ppm (-OCH₃).
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Carbon-Proton Correlation
The HMBC spectrum is crucial for identifying quaternary carbons and piecing together the final fragments. It shows correlations between protons and carbons that are two or three bonds away.
Expected Key HMBC Correlations:
-
The methyl protons (~3.7 ppm) will show a correlation to the ester carbonyl carbon (~175-178 ppm, C-1).
-
The protons at C-2 (~2.6-2.8 ppm) will show a correlation to the ester carbonyl carbon (~175-178 ppm, C-1).
-
The protons at C-2 (~2.6-2.8 ppm) will also show a correlation to C-4 (~45-50 ppm).
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The proton at C-3 (~4.1-4.3 ppm) will show correlations to C-1 (~175-178 ppm) and C-4 (~45-50 ppm).
Caption: Key COSY and HMBC correlations for structural confirmation.
Final Structure Validation and Conclusion
The convergence of data from FTIR, MS, and a full suite of 1D and 2D NMR experiments provides an unassailable confirmation of the structure of Methyl 4-amino-3-hydroxybutanoate hydrochloride. The FTIR identifies the key functional groups, the mass spectrum confirms the molecular weight and provides fragmentation clues, and the NMR data, particularly the 2D correlations, piece together the molecular puzzle with high fidelity.
This in-depth guide has not only elucidated the structure of a specific molecule but has also presented a logical and scientifically rigorous workflow that can be applied to a wide range of small molecules. By understanding the "why" behind each analytical choice, researchers can approach structure elucidation with confidence and precision.
References
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
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Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
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KPU Pressbooks. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]
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PubChem. 4-Amino-3-hydroxybutanoic acid. [Link]
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Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]
